molecular formula C17H17NO3 B13133548 N-phenylacetyl-beta-phenylalanine

N-phenylacetyl-beta-phenylalanine

Cat. No.: B13133548
M. Wt: 283.32 g/mol
InChI Key: URKWJOAJRKPEFW-OAHLLOKOSA-N
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Description

N-Phenylacetyl-β-phenylalanine (HMDB ID: HMDB0002372) is a phenylalanine derivative characterized by a phenylacetyl group (-CO-C₆H₅) attached to the β-amino group of phenylalanine . This modification alters its physicochemical properties, such as solubility and metabolic stability, making it relevant in pharmaceutical and biochemical research. The compound belongs to the class of "phenylalanine and derivatives," which includes molecules with substitutions at the amino or carboxyl groups of phenylalanine .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(3R)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1

InChI Key

URKWJOAJRKPEFW-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Principles of Synthesis

The synthesis of N-phenylacetyl-beta-phenylalanine involves the acylation of beta-phenylalanine with phenylacetyl chloride. This process typically requires a strong base to protect the amino group during acylation. The general steps include:

  • Protection of the Amino Group : Beta-phenylalanine is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form a salt that protects the amino group.
  • Acylation : Phenylacetyl chloride is added to the protected amino acid in the presence of a base to facilitate the acylation reaction.
  • Purification : The product is then purified using techniques such as extraction, filtration, and crystallization.

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient catalysts and conditions to achieve high yields and purity. The acylation step requires careful control of temperature and pH to prevent side reactions.

Challenge Potential Solution
Low Yield Optimize reaction conditions (temperature, pH)
Impurities Use efficient purification techniques (extraction, crystallization)
Catalyst Efficiency Explore different catalyst systems for improved selectivity

Chemical Reactions Analysis

Types of Reactions

N-phenylacetyl-beta-phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenylacetic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

N-phenylacetyl-beta-phenylalanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-phenylacetyl-beta-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive function. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .

Comparison with Similar Compounds

N-Acetyl-L-Phenylalanine Derivatives

Example Compounds :

  • N-Acetyl-L-phenylalanine methyl ester
  • N-Acetyl-L-phenylalanine amide

Key Findings :

  • Structural Interaction : Crystallographic studies reveal that these acetylated derivatives form complexes with β-cyclodextrin (β-CD) via hydrophobic interactions between the phenyl group and the CD cavity. However, the position of the guest molecule within the CD torus shifts by ~0.985 Å compared to N-phenylacetyl-β-phenylalanine analogs, suggesting weaker binding forces .
  • Hydrogen Bonding : The acetyl group engages in hydrogen bonding with β-CD hydroxyl groups, but the phenylacetyl group in N-phenylacetyl-β-phenylalanine introduces steric hindrance, reducing hydrogen-bonding efficiency .
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Property
N-Phenylacetyl-β-phenylalanine Phenylacetyl (-CO-C₆H₅) C₁₇H₁₇NO₃ 283.33 Enhanced lipophilicity
N-Acetyl-L-phenylalanine methyl ester Acetyl (-CO-CH₃) + methyl ester C₁₂H₁₅NO₃ 221.25 Moderate solubility in polar solvents
N-Acetyl-L-phenylalanine amide Acetyl (-CO-CH₃) + amide C₁₁H₁₄N₂O₂ 206.24 High crystallinity

N-Benzoyl-L-Phenylalanine

Structural Features :

  • Substitution: Benzoyl group (-CO-C₆H₅) attached to the α-amino group of phenylalanine.
  • Molecular Formula: C₁₆H₁₅NO₃
  • Molecular Weight: 269.30 .

Comparison :

  • Applications : Used in peptide synthesis as a protecting group, whereas phenylacetyl derivatives are more common in prodrug design (e.g., penicillin derivatives) .

N-Phthaloyl-L-Phenylalanine

Structural Features :

  • Substitution: Phthaloyl group (aromatic dicarbonyl) attached to the amino group.
  • Molecular Formula: C₁₇H₁₃NO₄
  • Molecular Weight: 295.29 .

Comparison :

  • Steric Effects : The bulky phthaloyl group reduces solubility in aqueous media but improves stability against enzymatic degradation .
  • Safety : Unlike N-phenylacetyl-β-phenylalanine, phthaloyl derivatives are flagged for incomplete toxicological testing, warranting caution in handling .

N-Acetylphenylalanine N-Benzylamide

Structural Features :

  • Substitution: Acetyl group (-CO-CH₃) and benzylamide (-NH-C₆H₅) on phenylalanine.
  • Molecular Formula: C₁₈H₂₀N₂O₂
  • Molecular Weight: 296.36 .

Comparison :

  • Bioactivity : The benzylamide group enhances receptor-binding affinity in pseudopeptide applications, whereas phenylacetyl derivatives are less explored in this context .

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